molecular formula C18H25FN2O3 B3039954 (S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 1421010-21-0

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B3039954
CAS No.: 1421010-21-0
M. Wt: 336.4 g/mol
InChI Key: LHGKJVDROVEYTM-LBPRGKRZSA-N
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Description

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound that features a combination of cyclopropyl, fluorobenzyl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with an amine.

    Formation of the carbamate group: This is typically done by reacting an amine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(cyclopropyl(4-chlorobenzyl)amino)-1-oxopropan-2-yl)carbamate
  • tert-Butyl (1-(cyclopropyl(4-methylbenzyl)amino)-1-oxopropan-2-yl)carbamate

Uniqueness

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[cyclopropyl-[(4-fluorophenyl)methyl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-12(20-17(23)24-18(2,3)4)16(22)21(15-9-10-15)11-13-5-7-14(19)8-6-13/h5-8,12,15H,9-11H2,1-4H3,(H,20,23)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGKJVDROVEYTM-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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